![molecular formula C12H24O7 B1676785 m-PEG5-acid CAS No. 81836-43-3](/img/structure/B1676785.png)
m-PEG5-acid
Overview
Description
M-PEG5-acid, also known as Polyethylene Glycol Monomethyl Ether 5 Acid, is a PEG linker containing a terminal carboxylic acid . It has the molecular formula C12H24O7 . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of this compound consists of a chain of ether groups (–O–CH2–CH2–)n, where n=5, and a terminal carboxylic acid group (–COOH) . The exact mass of this compound is 280.15 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
This compound is a liquid that is light yellow to light brown in color . It is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 280.32 .Scientific Research Applications
Targeted Drug Delivery Systems
m-PEG5-acid plays a crucial role in developing targeted drug delivery systems, enhancing the specificity and efficiency of treatments for diseases such as cancer. For instance, lactobionic acid-modified dendrimers, using PEG spacers, have shown improved liver cancer cell targeting and therapeutic efficacy, suggesting a significant role for the PEG spacer in enhancing drug delivery platform performance (Fanfan Fu et al., 2014). Similarly, docetaxel-loaded mixed micelles and polymersomes composed of PEG-linked polymers have demonstrated improved formulation stability and therapeutic effects, highlighting the benefit of PEG in drug carrier systems (E. Khodaverdi et al., 2019).
Enhancing Drug Solubility and Stability
PEGylation, the process of attaching PEG chains to drugs or molecules, significantly enhances solubility, stability, and bioavailability. This modification reduces immunogenicity and prolongs the systemic circulation of therapeutic agents. For example, the development of PEGylated proteins has shown reduced immunoreactivity and improved biostability, beneficial for therapeutic applications in organic synthesis and biotransformation processes (Y. Inada et al., 1995).
Modification of Biomedical Devices
This compound is also instrumental in modifying the surface properties of biomedical devices, such as nanoparticles for imaging and drug delivery. A study on the impact of surface PEG density on nanoparticle transport and distribution in vivo has provided insights into optimizing PEGylation for enhanced performance of biomedical nanoparticles (Qingguo Xu et al., 2015).
Mechanism of Action
Target of Action
The primary target of m-PEG5-acid is primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play a crucial role in molecular interactions and biochemical reactions.
Mode of Action
This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to link molecules together, making it useful in the synthesis of complex structures such as PROTACs .
Biochemical Pathways
This compound, as a PEG-based PROTAC linker, is involved in the ubiquitin-proteasome system . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This allows it to link different molecules together, enabling the creation of complex structures. In the context of PROTACs, this can lead to the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, its solubility and stability can be affected by the pH and temperature of the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNUZHOERZAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278320 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81836-43-3 | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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